2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Overview
Description
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one, also known as 2-Bromo-1-phenylethyl-2-methylpropyl ketone, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. This compound is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiological studies.
Scientific Research Applications
Synthesis and Characterization
The chemical 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one can be synthesized and characterized for various applications. For instance, Sherekar, Kakade, and Padole (2021) demonstrated its preparation through refluxing processes and characterized it using physical and spectral data. They also highlighted its excellent antimicrobial activities, suggesting potential applications in microbial inhibition or control (Sherekar, Kakade, & Padole, 2021).
Crystal Structure Analysis
The crystal structure and behavior of compounds related to this compound have been analyzed. González-Montiel et al. (2015) explored the crystal structures of related compounds, providing insights into their crystal packing and interactions, crucial for understanding their chemical properties (González-Montiel et al., 2015).
Reactivity and Chemical Behavior
Investigating the reactivity and chemical behavior of compounds similar to this compound is vital for potential applications. Erdogan and Erdoğan (2019) conducted a computational study on reactions between imidazole and 2-bromo-1-arylethanones, using Density Functional Theory calculations. Their findings provide valuable information on the chemical species involved and their reactivity, which can be applied to understand the behavior of this compound in similar reactions (Erdogan & Erdoğan, 2019).
Mesomorphic Properties
The mesomorphic properties of bromo and cyano substituted diarylethanes, which are structurally related to this compound, have been studied by Tinh, Zann, and Dubois (1979). They focused on the influence of bromo groups on the mesomorphic range and the clearing point, important for applications in materials science (Tinh, Zann, & Dubois, 1979).
properties
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBVKCMLJPLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545967 | |
Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30095-48-8 | |
Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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